4-acetyl-N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 4-acetyl-N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide involves multiple steps. The initial step typically includes the formation of the pyrrole ring, followed by the introduction of the acetyl group at the 4-position. The diethylsulfamoyl group is then attached to the phenyl ring, and finally, the morpholine group is introduced. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines.
Scientific Research Applications
4-acetyl-N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide has been extensively studied for its applications in various fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving protein inhibition, particularly bromodomain and extra-terminal domain (BET) proteins.
Medicine: It has potential therapeutic applications in treating diseases like cancer by inhibiting cell proliferation.
Industry: The compound is used in the development of new pharmaceuticals and chemical products
Mechanism of Action
The compound exerts its effects by inhibiting BET proteins, which play a crucial role in regulating gene expression. By binding to the acetyl-lysine recognition site of these proteins, it prevents the interaction between BET proteins and acetylated histones, leading to the suppression of gene transcription. This inhibition results in decreased cell proliferation and has potential therapeutic implications in cancer treatment .
Comparison with Similar Compounds
Similar compounds include other pyrrole derivatives with varying substituents. For example:
- 4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide
- 4-acetyl-N-[5-(diethylsulfamoyl)-2-propan-2-yloxyphenyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and specificity. The uniqueness of 4-acetyl-N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide lies in its specific inhibitory action on BET proteins, making it a valuable compound for targeted therapeutic applications .
Properties
CAS No. |
871486-05-4 |
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Molecular Formula |
C23H32N4O5S |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
4-acetyl-N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C23H32N4O5S/c1-6-27(7-2)33(30,31)18-8-9-20(26-10-12-32-13-11-26)19(14-18)25-23(29)22-15(3)21(17(5)28)16(4)24-22/h8-9,14,24H,6-7,10-13H2,1-5H3,(H,25,29) |
InChI Key |
IBUWOJUUBDSMJP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=C(C(=C(N3)C)C(=O)C)C |
solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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